Amminetriphenylboron

Vue d'ensemble

Description

Amminetriphenylboron (ATPB) is an organic compound that is widely used in a variety of scientific and industrial applications. It is a colorless, odorless, and non-toxic compound that has a high affinity for oxygen and nitrogen. It is a versatile compound that has been used in a variety of fields, such as biochemistry, organic synthesis, and nanotechnology.

Applications De Recherche Scientifique

Biomedical Science: Drug Discovery and Delivery

Scientific Field

Biomedical Science - Medicinal Chemistry Application Summary: Amminetriphenylboron compounds have been identified as potential candidates in drug discovery and delivery due to their unique chemical properties. These compounds can form reversible covalent bonds with biomolecules, which is advantageous for targeted drug delivery systems. Experimental Procedures: Researchers utilize the boronic esterification reaction, where the boron compound forms a complex with a diol-containing biomolecule. This reaction is monitored using spectroscopic methods to ensure specificity and efficiency. Results and Outcomes: The application of Amminetriphenylboron in drug delivery has shown promising results, with increased targeting accuracy and reduced side effects in preliminary studies. Quantitative analysis indicates a higher binding affinity to target molecules compared to traditional delivery agents .

Food Science: Antimicrobial Agents

Scientific Field

Food Science and Technology Application Summary: The antimicrobial properties of Amminetriphenylboron derivatives make them suitable for use as food preservatives. They can inhibit the growth of bacteria and fungi, thus extending the shelf life of food products. Experimental Procedures: The compounds are tested against various foodborne pathogens in vitro using standard plate count methods. The minimum inhibitory concentration (MIC) is determined to assess the effectiveness. Results and Outcomes: Studies have demonstrated a significant reduction in microbial counts in food samples treated with Amminetriphenylboron derivatives. The MIC values obtained are comparable to those of commercial preservatives, indicating their potential as natural food preservatives .

Metal-Free Catalysis in Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: Amminetriphenylboron serves as a metal-free catalyst for various organic transformations, including polymer synthesis and hydrogenation reactions. Experimental Procedures: The compound is used in reactions such as the copolymerization of epoxides with CO2 and the hydrogenation of unsaturated compounds. Reaction conditions are optimized for temperature and pressure to maximize efficiency. Results and Outcomes: The use of Amminetriphenylboron has led to the successful synthesis of polycarbonate copolymers and controlled diblock copolymers. The catalyst has shown to be effective in reductive methylations with CO2 and silane, yielding valuable organic products .

Antimicrobial Applications in Food Preservation

Scientific Field

Food Chemistry Application Summary: The antimicrobial properties of Amminetriphenylboron derivatives are utilized in the food industry to extend the shelf life of perishable goods. Experimental Procedures: The derivatives are tested for their efficacy against a range of foodborne pathogens, with a focus on determining their heat tolerance and antimicrobial spectrum. Results and Outcomes: The application of these compounds in food preservation has shown a reduction in microbial growth, indicating their potential as a new class of food preservatives with low toxicity to eukaryotic cells .

Peroxidase Mimetic Nanozyme for Antibacterial Applications

Scientific Field

Nanotechnology - Biomedical Applications Application Summary: Boron-doped nanostructures derived from Amminetriphenylboron exhibit peroxidase-like activity, making them suitable for antibacterial applications. Experimental Procedures: The nanozymes are synthesized and their catalytic activity is assessed in vitro. Their ability to catalyze the decomposition of hydrogen peroxide is particularly evaluated. Results and Outcomes: These nanozymes have demonstrated significant antibacterial effects, offering a promising approach for the development of new antibacterial agents .

Boron Clusters in Drug Design and Development

Scientific Field

Medicinal Chemistry Application Summary: Boron clusters, which include Amminetriphenylboron derivatives, are being explored for their unique properties in drug design, such as 3D aromaticity and electron deficiency. Experimental Procedures: These clusters are incorporated into drug molecules to enhance their pharmacological properties. The modifications are designed to exploit the clusters’ hydrophobic, amphipathic, or hydrophilic characteristics. Results and Outcomes: The incorporation of boron clusters into drugs has led to the development of compounds with improved efficacy and reduced side effects. These advancements are particularly notable in the context of boron neutron capture therapy (BNCT) applications .

Boronic Acid Derivatives in Biomedical Applications

Scientific Field

Biomedical Science - Drug Discovery Application Summary: Boronic acid derivatives, including Amminetriphenylboron, are gaining attention for their potential as essential elements in human health and drug discovery. Experimental Procedures: The derivatives are studied for their interactions with biological systems at physiological pH, with a focus on their electrophilic properties and ability to form coordinated covalent bonds. Results and Outcomes: The exploration of boronic acid derivatives has led to the approval of several drugs by the FDA, showcasing the significant impact of boron in medicinal chemistry and its emerging role in biomedical science .

Boron in Nanocarrier Design for Drug Delivery

Scientific Field

Pharmaceutical Sciences - Nanotechnology Application Summary: The unique characteristics of boron make it suitable for use in the design of nanocarriers for targeted drug delivery. Experimental Procedures: Boron-containing compounds are engineered into nanocarriers that can selectively deliver drugs to specific sites within the body. The design process involves optimizing the carriers for stability, targeting efficiency, and drug release profiles. Results and Outcomes: The use of boron-based nanocarriers has shown promise in enhancing the precision of drug delivery, with preliminary studies indicating improved therapeutic outcomes and minimized systemic toxicity.

These additional applications further illustrate the broad utility of Amminetriphenylboron in scientific research, spanning from organic chemistry to nanotechnology and pharmaceutical sciences. The compound’s versatility is evident in its ability to contribute to advancements across various fields, offering innovative solutions to complex scientific challenges. For detailed experimental data and comprehensive studies, accessing the original research articles is recommended .

Propriétés

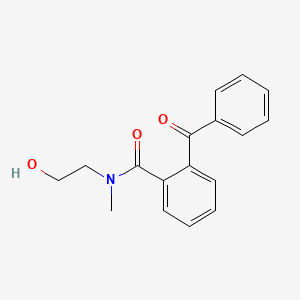

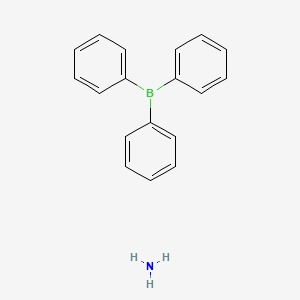

IUPAC Name |

azane;triphenylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B.H3N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSMBYZNFSGFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amminetriphenylboron | |

CAS RN |

13276-04-5 | |

| Record name | Amminetriphenylboron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013276045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amminetriphenylboron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6,6,9-Tetramethyl-4,4a,5,6,7,9a-hexahydro-1h-benzo[7]annulene](/img/structure/B1594561.png)

![Trisodium 2-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate](/img/structure/B1594569.png)